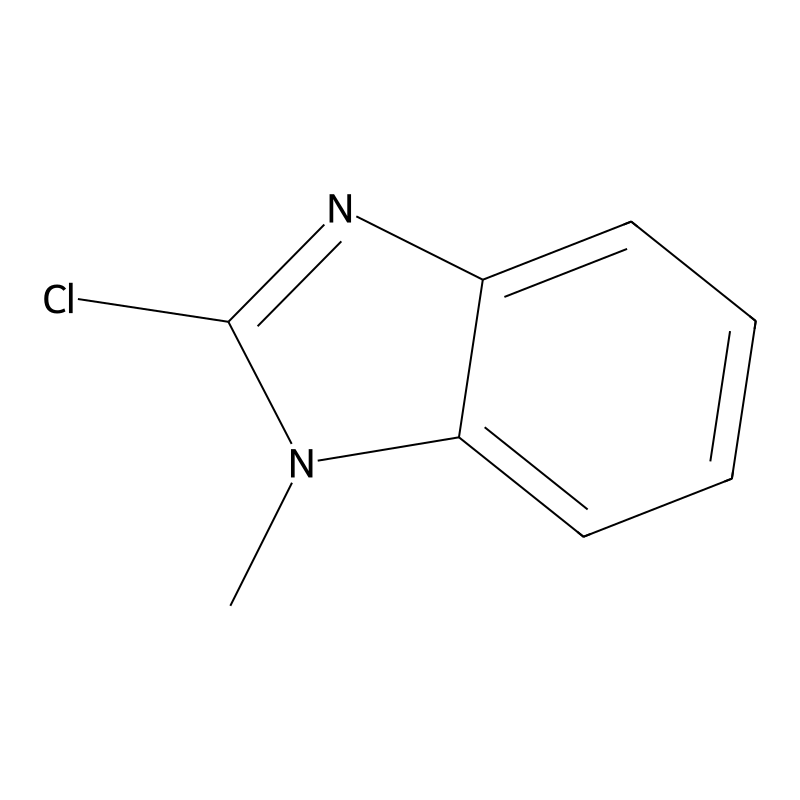

2-chloro-1-methyl-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Antibacterial and antifungal properties: Studies suggest that 2-CMBI exhibits antibacterial and antifungal activity against various pathogens. Research has shown its effectiveness against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli []. It has also demonstrated antifungal activity against Candida albicans [].

Organic Chemistry and Material Science:

- Ligand design and catalysis: The unique structure of 2-CMBI allows it to act as a ligand for various metal ions. This property makes it a potential candidate for developing new catalysts for organic reactions [].

- Precursor for organic synthesis: 2-CMBI can serve as a building block for synthesizing more complex organic molecules with various functionalities, potentially leading to the development of new materials with desirable properties [].

Biological Research:

- Investigation of biological processes: Researchers are exploring the potential of 2-CMBI as a tool to study various biological processes. Its ability to interact with specific enzymes or receptors might offer insights into cellular functions and disease mechanisms [].

Pharmaceutical Development:

2-Chloro-1-methyl-1H-benzimidazole is a heterocyclic compound characterized by a benzimidazole core that features a chlorine atom at the 2-position and a methyl group at the 1-position. Its molecular formula is and it has a molecular weight of 166.61 g/mol. This compound is known for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and biological activities .

- No comprehensive safety information is readily available for CMBI.

- As with any research chemical, it is advisable to handle CMBI with appropriate personal protective equipment and consult with a qualified professional for safe handling procedures.

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to derivatives like 2-amino-1-methyl-1H-benzimidazole.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, producing different derivatives, such as 2-chloro-1-methyl-1H-benzimidazole-3-oxide.

- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures .

Common Reagents and Conditions- Substitution: Amines, thiols, and alkoxides are commonly used with polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Oxidation: Hydrogen peroxide or potassium permanganate can be utilized under acidic or basic conditions.

- Reduction: Sodium borohydride or lithium aluminum hydride serves as reducing agents .

Research indicates that 2-chloro-1-methyl-1H-benzimidazole exhibits significant biological activities, including:

- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains.

- Anticancer Activity: Studies suggest it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological research.

- Cytotoxicity: It has been associated with cytotoxic effects in vitro, indicating potential therapeutic applications in oncology .

The synthesis of 2-chloro-1-methyl-1H-benzimidazole typically involves:

- Cyclization of Precursors: Reaction of o-phenylenediamine with chloroacetic acid.

- Chlorination Steps: Followed by cyclization and chlorination under acidic conditions, often using solvents like ethanol or acetic acid.

- Industrial Production: Utilizes optimized methods for higher yields and purity through continuous flow reactors and automated systems .

2-Chloro-1-methyl-1H-benzimidazole finds applications in several fields:

- Pharmaceuticals: As a building block for drug development due to its biological activity.

- Agrochemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Material Science: Used in the synthesis of polymers and other materials due to its unique chemical structure .

Studies on the interactions of 2-chloro-1-methyl-1H-benzimidazole include:

- Binding Affinity Studies: Investigations into how the compound interacts with various biological targets, including enzymes and receptors.

- Mechanistic Studies: Understanding the pathways through which it exerts its biological effects, particularly in cancer cells.

These studies are crucial for elucidating its potential therapeutic roles and optimizing its efficacy in medicinal chemistry .

Several compounds share structural similarities with 2-chloro-1-methyl-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylbenzimidazole | No chlorine substituent | Known for lower toxicity |

| 2-Amino-1-methylbenzimidazole | Amino group at the 2-position | Exhibits stronger biological activity |

| Benzimidazole | Lacks halogen substitution | Broad spectrum of biological activity |

| 5-Chloro-1-methylbenzimidazole | Chlorine at a different position | Potentially different reactivity |

Uniqueness of 2-Chloro-1-Methyl-1H-Benzimidazole

The presence of both chlorine and methyl groups at specific positions distinguishes 2-chloro-1-methyl-1H-benzimidazole from its analogs. This unique substitution pattern contributes to its distinctive reactivity profile and biological activities, making it a valuable compound for further research in medicinal chemistry .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant